N-Heptylmethylamine

Description

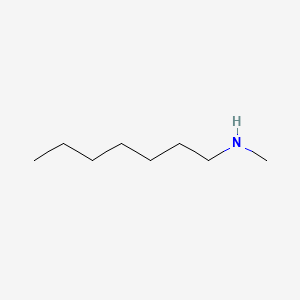

Structure

3D Structure

Properties

IUPAC Name |

N-methylheptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-3-4-5-6-7-8-9-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGYRKOQQQWWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189879 | |

| Record name | N-Methylheptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36343-05-2 | |

| Record name | N-Methylheptylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36343-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylheptylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036343052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanamine, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylheptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylheptylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylheptylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L63T88NSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for N Heptylmethylamine

Direct Alkylation Routes to Secondary Amines

Direct alkylation methods are a straightforward approach to synthesizing secondary amines. These reactions involve the formation of a new carbon-nitrogen bond by reacting a primary amine with an alkylating agent. However, a significant challenge in these reactions is controlling the degree of alkylation to prevent the formation of tertiary amines and quaternary ammonium (B1175870) salts. google.comwikipedia.org

Reductive Amination Approaches to N-Heptylmethylamine

Reductive amination is a highly effective and widely used method for the synthesis of secondary amines. frontiersin.orgrsc.orgmasterorganicchemistry.com This process involves two key steps: the formation of an imine from a primary amine and a carbonyl compound, followed by the reduction of the imine to the corresponding amine. youtube.comlibretexts.org

One pathway to this compound via reductive amination involves the reaction of heptanal (B48729) with methylamine (B109427). In this reaction, heptanal and methylamine first condense to form the intermediate N-methylheptan-1-imine. This imine is then reduced in situ to yield this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), often in the presence of an acid catalyst. organic-chemistry.orgharvard.edu A study demonstrated the reductive amination of aldehydes with various primary amines using sodium borohydride supported on silica (B1680970) gel, which yielded the respective secondary amines in good yields. e-journals.in

Alternatively, this compound can be synthesized through the reductive amination of formaldehyde (B43269) with heptylamine (B89852). In this variation, heptylamine reacts with formaldehyde to form an N-heptylmethanimine intermediate, which is subsequently reduced to the final product. The choice of reducing agent is crucial for the success of the reaction, with reagents like sodium triacetoxyborohydride (B8407120) being noted for their high selectivity in reductive aminations. harvard.edu

The table below summarizes the two main reductive amination pathways to this compound.

| Carbonyl Compound | Amine | Intermediate Imine | Product |

| Heptanal | Methylamine | N-methylheptan-1-imine | This compound |

| Formaldehyde | Heptylamine | N-heptylmethanimine | This compound |

Alkylation of Primary Amines with Heptyl Halides or Methyl Halides

The direct alkylation of primary amines with alkyl halides is a classical method for synthesizing secondary amines. wikipedia.org This nucleophilic substitution reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbon of the alkyl halide. libretexts.org

To synthesize this compound, one could theoretically react methylamine with a heptyl halide (e.g., 1-bromoheptane (B155011) or 1-chloroheptane). In this scenario, the nitrogen atom of methylamine acts as a nucleophile, displacing the halide to form this compound. Conversely, the reaction of heptylamine with a methyl halide (e.g., methyl iodide) would also yield the desired product. doubtnut.com

However, a major drawback of this method is the lack of selectivity. wikipedia.org The newly formed secondary amine, this compound, is also nucleophilic and can react further with the alkyl halide to produce the tertiary amine (N-heptyl-N-methylheptylamine or N,N-dimethylheptylamine) and subsequently a quaternary ammonium salt. This overalkylation leads to a mixture of products, reducing the yield of the desired secondary amine. masterorganicchemistry.comdavuniversity.org

To improve the selectivity for mono-N-alkylation, specific reaction conditions and reagents have been developed. For instance, using a cesium base like cesium hydroxide (B78521) has been shown to promote the selective monoalkylation of primary amines while suppressing overalkylation. google.comacs.orgorganic-chemistry.org Another approach involves using a large excess of the primary amine to increase the probability of the alkyl halide reacting with the starting amine rather than the product amine.

The following table outlines the direct alkylation routes to this compound.

| Primary Amine | Alkyl Halide | Potential Byproducts |

| Methylamine | Heptyl Halide | N-heptyl-N-methylheptylamine, Quaternary ammonium salt |

| Heptylamine | Methyl Halide | N,N-dimethylheptylamine, Quaternary ammonium salt |

Alternative Synthetic Pathways

Beyond direct alkylation, several other synthetic strategies can be employed to produce this compound, often offering better control over the final product and avoiding the issue of overalkylation.

Amidation and Reduction Sequences

A reliable two-step method for synthesizing secondary amines involves the formation of an amide followed by its reduction. youtube.com This approach offers excellent control and avoids the formation of tertiary amines.

To synthesize this compound using this method, one could start by reacting heptanoyl chloride (the acid chloride of heptanoic acid) with methylamine. This reaction, typically carried out in the presence of a base to neutralize the HCl byproduct, forms N-methylheptanamide. Alternatively, heptylamine can be reacted with acetyl chloride to form N-heptylacetamide.

The resulting amide is then reduced to the corresponding amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, as it effectively reduces the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-). youtube.comorgoreview.com More recent methods have explored other reducing agents, including nickel-catalyzed reductions. acs.org This reduction step converts N-methylheptanamide or N-heptylacetamide into this compound. The reduction of secondary amides to amines is a crucial transformation in organic synthesis. rsc.orgorganic-chemistry.org

The table below illustrates the amidation and reduction pathways.

| Amine Reactant | Acyl Chloride Reactant | Amide Intermediate | Product |

| Methylamine | Heptanoyl Chloride | N-methylheptanamide | This compound |

| Heptylamine | Acetyl Chloride | N-heptylacetamide | This compound |

Olefin Hydroamination Strategies

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, represents a highly atom-economical method for synthesizing amines. libretexts.orgilpi.com For the synthesis of this compound, this would involve the intermolecular hydroamination of a C7 alkene, such as 1-heptene (B165124), with methylamine.

This reaction typically requires a catalyst to overcome the high activation energy. ilpi.com Various catalysts based on transition metals, rare earth metals, and alkali metals have been developed for hydroamination reactions. libretexts.orgwikipedia.org The choice of catalyst is critical and depends on the specific substrates. For the reaction between 1-heptene and methylamine, the goal would be to achieve anti-Markovnikov addition to form the linear this compound. Photocatalytic methods have shown promise for the anti-Markovnikov hydroamination of unactivated olefins with primary alkyl amines. nih.gov Recent developments have also focused on achieving high regioselectivity, with some systems favoring the anti-Markovnikov product. kyoto-u.ac.jprsc.org

While significant progress has been made, intermolecular hydroamination of unactivated alkenes with primary amines remains a challenging transformation. nih.govacs.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. For the synthesis of this compound and other amines, these "green" approaches focus on using catalytic processes, renewable feedstocks, and less hazardous reagents.

Catalytic reductive amination is a prime example of a green chemistry approach. frontiersin.orgmdpi.com Instead of stoichiometric reducing agents like sodium borohydride, catalytic hydrogenation using molecular hydrogen (H₂) is employed. rsc.org This method generates only water as a byproduct, making it a much cleaner process. Catalysts for this reaction are often based on noble metals like palladium (Pd), platinum (Pt), or rhodium (Rh), as well as more abundant and less expensive metals like iron (Fe) and nickel (Ni). mdpi.comd-nb.info For instance, Ru/γ-Al₂O₃ has been shown to be an effective catalyst for the reductive amination of heptaldehyde to produce 1-heptylamine, a precursor for this compound. mdpi.com

Another green strategy is the use of alcohols as alkylating agents instead of alkyl halides. wikipedia.org The reaction of heptanol (B41253) with methylamine, or methanol (B129727) with heptylamine, over a suitable catalyst can produce this compound. This "borrowing hydrogen" or "hydrogen autotransfer" methodology avoids the formation of salt byproducts. Gold clusters supported on porous coordination polymers have been shown to catalyze the N-alkylation of amines with alcohols. d-nb.info

Flow chemistry is another green technology being applied to amine synthesis. researchgate.net Continuous flow systems can offer better control over reaction parameters, improved safety, and higher efficiency. d-nb.info A continuous flow process for synthesizing N-methyl secondary amines from alkyl mesylates using aqueous methylamine has been developed, demonstrating the potential for automated and more sustainable production. acs.orgresearchgate.netvapourtec.com

The following table highlights some green chemistry approaches applicable to this compound synthesis.

| Green Approach | Reactants | Catalyst Example | Advantages |

| Catalytic Reductive Amination | Heptanal, Methylamine, H₂ | Pd/C, Fe-based catalyst | Atom economical, water as byproduct |

| N-Alkylation with Alcohols | Heptanol, Methylamine | Au/Al-MIL53 | Avoids salt byproducts |

| Flow Chemistry | Alkyl Mesylate, Aqueous Methylamine | - | Better process control, enhanced safety |

Catalyst Development for Sustainable Synthesis

The sustainable synthesis of this compound largely revolves around the development of advanced catalysts that can facilitate reactions under mild conditions, reduce waste, and utilize renewable feedstocks. numberanalytics.com Catalytic reductive amination and N-alkylation of amines with alcohols are key strategies in this endeavor. rsc.orgrsc.org

Reductive Amination: This is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (heptanal) with an amine (methylamine) in the presence of a reducing agent. numberanalytics.com The process typically proceeds through the formation of an imine or iminium ion intermediate, which is then reduced to the final amine. numberanalytics.com The development of efficient and selective catalysts is critical to prevent side reactions, such as the over-alkylation of the amine or the reduction of the starting carbonyl compound to an alcohol. rsc.org

Recent progress has focused on both homogeneous and heterogeneous catalysts. rsc.org Heterogeneous catalysts are particularly advantageous due to their ease of separation and recyclability, which contributes to more sustainable manufacturing processes. frontiersin.org For instance, the use of molecular hydrogen as the reducing agent in catalytic reductive aminations is highly valued for its cost-effectiveness and sustainability in producing various amines. rsc.org

N-Alkylation via Borrowing Hydrogen: The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a significant advancement in sustainable amine synthesis. whiterose.ac.uk This process involves the use of an alcohol (heptanol) as the alkylating agent. A metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. whiterose.ac.uknottingham.ac.uk This aldehyde then reacts with an amine to form an imine, which is subsequently hydrogenated by the catalyst returning the borrowed hydrogen to yield the alkylated amine. whiterose.ac.ukrsc.org This method is highly atom-economical as the only byproduct is water.

Researchers have successfully developed cobalt-nanoparticle-based catalysts for the N-alkylation of amines with alcohols, demonstrating broad applicability for synthesizing primary, secondary, and tertiary amines. rsc.org Similarly, ruthenium-based catalysts have been employed for the N-alkylation of amines using carboxylic acids and molecular hydrogen, offering a green and practical route to these compounds. csic.es The development of catalysts based on earth-abundant 3d metals is also a growing area of interest due to their lower cost and toxicity compared to precious metals. nih.gov

The following table summarizes catalyst systems used in analogous N-alkylation reactions, which are applicable to the synthesis of this compound.

| Catalyst System | Reactants | Reaction Type | Key Advantages |

| Cobalt Nanoparticles (Co@NC-800-L1) | Amine, Alcohol | Borrowing Hydrogen N-Alkylation | General applicability, uses non-precious metal. rsc.org |

| Ruthenium/Triphos Complex | Amine, Carboxylic Acid, H₂ | Reductive Amination | Utilizes readily available carboxylic acids. csic.es |

| Copper-Zinc-Alkaline Earth Metal | Amine, Alcohol, H₂ | N-Alkylation | High yield and selectivity. google.com |

| Palladium on Carbon ([Pd/C]) | Amine, Nitrile, H₂ | Reductive N-Alkylation | Exclusive formation of N-monoalkyl products for aryl amines. researchgate.net |

The continuous development of new catalysts, including those for photoredox and electrochemical reactions, promises to further enhance the sustainability of this compound synthesis. nih.gov High-throughput experimentation and computational modeling are also accelerating the discovery of novel and efficient catalysts. energy.gov

Solvent-Free and Atom-Economical Methods

The principles of green chemistry emphasize the reduction or elimination of solvents and the maximization of atom economy in chemical reactions. The synthesis of this compound can significantly benefit from these approaches, leading to cleaner and more efficient processes.

Solvent-Free Synthesis: Conducting reactions without a solvent, or in a "neat" mixture, offers several advantages. It simplifies the reaction setup and workup, reduces waste from solvent disposal, and can often lead to shorter reaction times and higher yields. researchgate.net For instance, Michael-type additions of amines to α,β-unsaturated compounds have been successfully performed under solvent- and catalyst-free conditions by simple mixing or grinding at room temperature. researchgate.net

While direct solvent-free synthesis of this compound via reductive amination of heptanal and methylamine is a primary goal, the "borrowing hydrogen" methodology using heptanol and methylamine is inherently a low-waste process where water is the only byproduct, aligning well with the principles of green chemistry. rsc.org

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal, 100% atom-economical reaction incorporates all atoms from the starting materials into the final product, with no byproducts. mdpi.com

The synthesis of this compound via the reductive amination of heptanal with methylamine and hydrogen gas is a highly atom-economical route:

CH₃(CH₂)₅CHO + CH₃NH₂ + H₂ → CH₃(CH₂)₆NHCH₃ + H₂O

In this reaction, the only byproduct is water, making it a very efficient process in terms of atom utilization. Similarly, the N-alkylation of methylamine with heptanol through the borrowing hydrogen mechanism is also highly atom-economical, again with water as the sole byproduct. whiterose.ac.uk

Recent research has focused on developing various atom-economical synthetic methods, such as the catalyst-free, multicomponent polymerization of diamines, carbon disulfide, and diepoxides to produce functional polymers, showcasing the broader applicability of this principle. rsc.org The development of reactions that utilize all parts of the reactants, such as domino C-/N-arylation, further exemplifies the drive towards maximizing atom economy. beilstein-journals.org

The following table highlights key features of solvent-free and atom-economical approaches relevant to amine synthesis.

| Method | Key Principle | Example Reaction | Advantages |

| Solvent-Free Synthesis | Elimination of volatile organic solvents. | Michael addition of amines to α,β-unsaturated esters. researchgate.net | Reduced waste, simplified workup, potentially faster reactions. researchgate.net |

| Atom-Economical Synthesis | Maximizing the incorporation of reactant atoms into the final product. | Reductive amination of an aldehyde with an amine and hydrogen. | High efficiency, minimal byproduct formation. |

| Borrowing Hydrogen | In situ generation of an electrophile from an alcohol. | N-alkylation of an amine with an alcohol. whiterose.ac.ukrsc.org | High atom economy (water is the only byproduct), uses readily available alcohols. rsc.org |

By focusing on catalyst development for sustainable synthesis and adopting solvent-free and atom-economical methods, the chemical industry can produce this compound and other amines in a manner that is both environmentally responsible and economically advantageous.

Mechanistic Investigations of Reactions Involving N Heptylmethylamine

Role as a Ligand in Coordination Chemistry

As a Lewis base, N-Heptylmethylamine possesses a lone pair of electrons on its nitrogen atom, enabling it to function as a ligand and coordinate with metal centers. utexas.edumsu.edu Its derivatives, particularly dithiocarbamates, form stable complexes with a range of transition metals, leading to diverse applications. researchgate.net The nature of the coordination environment is dictated by factors including the metal ion's properties and the steric and electronic effects of the ligand itself. mdpi.com

Dithiocarbamate (B8719985) ligands derived from secondary amines like this compound are versatile and widely used to form stable chelates with metal ions. orientjchem.org These ligands typically coordinate in a bidentate fashion through their two sulfur atoms. orientjchem.orgsysrevpharm.org

A notable example is the synthesis of a Gadolinium(III) complex utilizing a dithiocarbamate ligand derived from this compound. The synthesis is performed in situ, where this compound is reacted with carbon disulfide in a methanolic solution to form the heptylmethyldithiocarbamate ligand. researchgate.netresearchgate.net This ligand solution is then combined with a solution containing Gadolinium(III) chloride and a co-ligand, 2,9-dimethyl phenanthroline, to yield the final complex. researchgate.netresearchgate.net The reaction is stirred at a controlled temperature to facilitate the complex formation. researchgate.net

Research Highlight: Synthesis of a Gd(III) Dithiocarbamate Complex

A specific study details the synthesis of the Gd(III)Heptylmethyldithiocarbamate 2,9-dimethyl phenanthroline complex. researchgate.netresearchgate.net The process involves the slow addition of carbon disulfide to a solution of this compound in methanol (B129727) at 15 °C. researchgate.net This mixture is then added to a methanolic solution of GdCl₃·6H₂O and 2,9-dimethyl phenanthroline. researchgate.net The resulting white complex was characterized, yielding the data presented below. researchgate.netresearchgate.net

To interact with the data, you can sort the table by clicking on the headers.

| Parameter | Value | Significance |

|---|---|---|

| Yield | 7.01% | Efficiency of the synthetic procedure. researchgate.netresearchgate.net |

| Color | White | Physical appearance of the synthesized complex. researchgate.netresearchgate.net |

| Melting Point | 208-210 °C | Indicates the thermal stability and purity of the complex. researchgate.netresearchgate.net |

| Molar Conductivity | 20 Ω-1 | Suggests the electrolytic nature of the complex in solution. researchgate.netresearchgate.net |

| FT-IR (C=N stretch) | ~1550 cm-1 | Confirms the formation of the dithiocarbamate moiety. researchgate.net |

| FT-IR (C=S stretch) | 950-1050 cm-1 | Confirms the thioureide bond in the dithiocarbamate ligand. researchgate.net |

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure, magnetic properties, and reactivity of transition metal complexes. numberanalytics.com When ligands like the this compound-derived dithiocarbamate approach a metal ion, they cause the degenerate d-orbitals of the metal to split into different energy levels. numberanalytics.comnumberanalytics.com The magnitude of this splitting (Δ) is influenced by the metal's identity and oxidation state, as well as the nature of the ligand. dacollege.org

The N-heptylmethyldithiocarbamate ligand coordinates through its two sulfur atoms, which are considered soft donor atoms. utexas.edu According to the spectrochemical series, ligands are ranked by their ability to cause d-orbital splitting. While not explicitly ranked in every series, sulfur-donating ligands generally create a different ligand field strength compared to nitrogen or oxygen donors, which influences the electronic and magnetic properties of the complex. dacollege.org

The geometry of a coordination complex is determined by the coordination number and the electronic configuration of the metal center, along with steric effects from the ligands. numberanalytics.comuomustansiriyah.edu.iq For the Gd(III)Heptylmethyldithiocarbamate 2,9-dimethyl phenanthroline complex, the gadolinium ion is coordinated by multiple donor atoms from the dithiocarbamate and phenanthroline ligands, resulting in a high coordination number and a complex coordination geometry. researchgate.netresearchgate.net In general dithiocarbamate complexes, the geometry can range from square planar to octahedral, depending on the metal and other coordinated ligands. orientjchem.org

To interact with the data, you can sort the table by clicking on the headers.

| Factor | Influence on Coordination Complex |

|---|---|

| Metal Ion Charge (Oxidation State) | A higher oxidation state generally increases the ligand field splitting energy (Δ). dacollege.org |

| Nature of Metal Ion | Moving down a group in the periodic table (e.g., from 3d to 5d metals) increases Δ. dacollege.org |

| Ligand Type (Spectrochemical Series) | Ligands are ordered by their ability to split d-orbitals (e.g., π-acceptors > σ-donors > π-donors). libretexts.org |

| Coordination Geometry | The pattern of d-orbital splitting is geometry-dependent (e.g., Δtetrahedral ≈ 4/9 Δoctahedral). dacollege.orguomustansiriyah.edu.iq |

| Steric Hindrance | Bulky ligands can influence the coordination number and favor geometries that minimize steric repulsion. numberanalytics.com |

Synthesis of this compound-Derived Metal Complexes (e.g., Dithiocarbamate Complexes)

Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of determining these parameters can be understood from research on analogous amine compounds. Such studies are fundamental to optimizing reaction conditions and understanding mechanistic pathways.

The rate law for a reaction expresses the relationship between the rate of reaction and the concentration of the reactants raised to certain powers, known as the orders of reaction. youtube.com To determine the rate law for a reaction involving this compound, one would systematically vary the initial concentrations of the reactants and measure the initial reaction rate.

For example, in a reaction A (this compound) + B → Products, the rate law would be Rate = k[A]^m[B]^n. The exponents m and n (the orders of reaction) are found by comparing how the rate changes when the concentration of one reactant is altered while the other is held constant. youtube.com A study on the reaction of CO₂ with a blend containing the dimethyl derivative of 1,6-hexamethyl diamine found the reaction to be second-order with respect to the amine. cornell.edu Similar methodologies could be applied to this compound reactions.

The activation energy (Ea) is the minimum energy required for a reaction to occur and can be determined by studying the effect of temperature on the reaction rate constant (k), as described by the Arrhenius equation. A study on the ethoxylation of mono-methyl amine determined the activation energies for the formation of different products. chemicalpapers.com For instance, the formation of mono-methyl ethanolamine (B43304) had an activation energy of 19.46 kcal/mol. chemicalpapers.com Another study on CO₂ absorption by an amine blend containing a diamine derivative reported an activation energy of 38 kJ/mol (approximately 9.1 kcal/mol). cornell.edu These values illustrate the typical energy barriers for reactions involving amines.

The transition state is a high-energy, transient configuration of atoms that exists as the reactants are being converted into products. Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental data (like kinetic isotope effects) to analyze the structure and energy of the transition state, providing deep insight into the reaction mechanism. nih.gov

The following table presents kinetic data for reactions involving amines analogous to this compound to illustrate the types of parameters determined in such studies.

To interact with the data, you can sort the table by clicking on the headers.

| Reaction System | Kinetic Parameter | Value | Reference |

|---|---|---|---|

| CO₂ + HMDA-N,N'-dimethyl | Rate Constant (k₂) at 35 °C | 79,525 M-1s-1 | cornell.edu |

| CO₂ + HMDA-N,N'-dimethyl | Activation Energy (Ea) | 38 kJ/mol | cornell.edu |

| Ethoxylation of Mono-methyl amine (MMEA formation) | Activation Energy (Ea) | 19.46 kcal/mol | chemicalpapers.com |

| Ethoxylation of Mono-methyl amine (MDEA formation) | Activation Energy (Ea) | 4.2 kcal/mol | chemicalpapers.com |

| Gd Separation with TOPO-D2EHPA | Activation Energy (Ea) | 6.96 kcal/mol | researchgate.net |

Rate Law Determination for this compound Reactions

Catalytic Mechanisms Involving this compound

For example, metal complexes are central to many catalytic reactions. mdpi.com The Gd(III) complex derived from this compound was synthesized with the aim of acting as an antibacterial agent against Mycobacterium tuberculosis by damaging its cell wall. researchgate.netresearchgate.net This biological activity can be considered a form of catalysis or a highly specific chemical interaction where the complex facilitates the breakdown of essential cellular components.

In other contexts, amine compounds are involved in various catalytic mechanisms:

Enzymatic Catalysis: In biological systems, enzymes catalyze methyl group transfers from various methylamine (B109427) compounds. nih.gov The mechanism often involves the formation of an enzyme-substrate complex and may proceed through nucleophilic attack. nih.govlibretexts.org

Homogeneous and Heterogeneous Catalysis: Amines can act as base catalysts or as ligands in homogeneous metal-catalyzed reactions, such as the ruthenium-catalyzed amidation of alcohols. nih.gov In heterogeneous catalysis, reactants adsorb onto a catalyst's active sites where the reaction takes place. catalysis.blog Complexes derived from this compound could potentially be used to create catalysts with specific active sites. mdpi.commdpi.com

Polymerization Inhibition: Amines can function as stabilizers in concert with inhibitors and retarders to control polymerization reactions. google.com The mechanism involves preventing antagonistic effects between the different components of the control package, thereby improving the efficiency of polymerization inhibition. google.com

The specific catalytic mechanism involving an this compound derivative would depend heavily on the reaction type and the nature of the active catalytic species. catalysis.blog

Organocatalysis Mediated by this compound

Organocatalysis by secondary amines typically proceeds through two primary mechanistic pathways: enamine and iminium catalysis. In enamine catalysis, the secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. In iminium catalysis, the secondary amine condenses with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion, which then reacts with a nucleophile.

Given that this compound is a secondary amine, it could theoretically participate in such catalytic cycles. The heptyl and methyl groups would influence its steric and electronic properties, which in turn would affect its reactivity and selectivity as a catalyst. However, without specific experimental data or computational studies on this compound, any detailed mechanistic discussion would be purely speculative.

Metal-Catalyzed Transformations Utilizing this compound as a Ligand

Similar to its role in organocatalysis, there is a significant gap in the scientific literature regarding the use of this compound as a ligand in metal-catalyzed transformations. N-alkylamines can and do serve as ligands for various transition metals, influencing the outcome of catalytic reactions such as cross-coupling, hydrogenation, and hydroformylation. The nitrogen atom's lone pair of electrons can coordinate to the metal center, and the nature of the alkyl substituents (in this case, heptyl and methyl) can modulate the ligand's steric bulk and electron-donating ability. These properties are crucial in determining the catalyst's activity, stability, and selectivity.

For instance, in palladium-catalyzed cross-coupling reactions, amine ligands can play a role in the oxidative addition and reductive elimination steps of the catalytic cycle. The steric hindrance provided by the ligand can promote the desired bond formation and prevent side reactions.

However, a thorough search of chemical databases and scholarly articles did not yield specific examples or mechanistic studies where this compound is explicitly used as a ligand for metal-catalyzed reactions. Therefore, a detailed discussion of its role, including the generation of data tables with research findings, is not possible based on the currently available scientific information.

Advanced Spectroscopic and Analytical Characterization of N Heptylmethylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For N-heptylmethylamine, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, offer a complete picture of its structure.

High-Resolution ¹H NMR Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, the protons on the carbons directly attached to the nitrogen atom are deshielded due to the electron-withdrawing nature of nitrogen. libretexts.org This results in their signals appearing downfield compared to typical alkane protons, generally in the range of 2.3-3.0 ppm. libretexts.org The single proton on the nitrogen atom (N-H) typically exhibits a broad signal that can appear over a wide chemical shift range, from approximately 0.5 to 5.0 ppm, influenced by factors such as concentration and hydrogen bonding. libretexts.orglibretexts.org The protons of the heptyl chain display characteristic chemical shifts and splitting patterns corresponding to their position relative to the amine group. The terminal methyl group of the heptyl chain would appear furthest upfield. The addition of deuterium (B1214612) oxide (D₂O) can be used to confirm the N-H proton signal, as the proton will exchange with deuterium, causing its signal to disappear from the spectrum. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | 0.5 - 5.0 | Broad Singlet |

| N-CH₂- | ~2.4 - 2.6 | Triplet |

| N-CH₃ | ~2.2 - 2.4 | Singlet |

| -CH₂- (adjacent to N-CH₂) | ~1.4 - 1.6 | Multiplet |

| -(CH₂)₄- | ~1.2 - 1.4 | Multiplet |

| Terminal -CH₃ | ~0.8 - 1.0 | Triplet |

Note: These are approximate values and can be influenced by solvent and concentration.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. Carbons directly bonded to the nitrogen atom are deshielded and appear in the 10-65 ppm region. libretexts.org The carbon of the methyl group attached to the nitrogen will have a distinct chemical shift from the methylene (B1212753) carbon of the heptyl group also attached to the nitrogen. The remaining carbons of the heptyl chain will show signals in the typical alkane region, with the terminal methyl carbon being the most upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| N-C H₂- | ~50 - 55 |

| N-C H₃ | ~35 - 40 |

| -C H₂- (adjacent to N-CH₂) | ~30 - 35 |

| -C H₂- (C3 of heptyl) | ~28 - 32 |

| -C H₂- (C4 of heptyl) | ~25 - 29 |

| -C H₂- (C5 of heptyl) | ~22 - 26 |

| -C H₂- (C6 of heptyl) | ~31 - 35 |

| Terminal -C H₃ | ~13 - 15 |

Note: These are approximate values and can be influenced by the solvent.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent methylene groups in the heptyl chain, allowing for a sequential walk along the carbon backbone. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educreative-biostructure.com Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, greatly simplifying the assignment of the carbon spectrum based on the already assigned proton spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.educreative-biostructure.com HMBC is crucial for identifying quaternary carbons and for piecing together different molecular fragments. For instance, it would show a correlation between the N-CH₃ protons and the first carbon of the heptyl chain (N-CH₂-C H₂-), confirming the connectivity around the nitrogen atom.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. tanta.edu.eg

Vibrational Mode Assignment and Functional Group Analysis

The IR spectrum of this compound, a secondary amine, will show characteristic absorption bands. researchgate.net

N-H Stretch : A single, moderately intense N-H stretching vibration is expected for a secondary amine, typically appearing in the region of 3300-3500 cm⁻¹. libretexts.orglibretexts.org This band is often broader in liquid samples due to hydrogen bonding.

C-H Stretch : The aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹.

N-H Bend : An N-H bending (scissoring) vibration is typically observed in the range of 1550-1650 cm⁻¹.

C-N Stretch : The C-N stretching vibration for aliphatic amines is found in the 1000-1250 cm⁻¹ region. libretexts.org For a secondary amine with a primary alpha carbon, a strong band is expected around 1139±7 cm⁻¹. aip.org

N-H Wag : A broad out-of-plane N-H wagging band can sometimes be seen in the 650-900 cm⁻¹ region for liquid samples. libretexts.org

Raman spectroscopy, which relies on changes in polarizability during a vibration, is particularly useful for identifying the N=N stretching vibration in certain nitrogen-containing compounds, which often gives a strong signal. lippertt.ch For this compound, the C-C and C-H vibrations of the alkyl chain would also be Raman active.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend | 1550 - 1650 | Variable |

| C-N Stretch | 1130 - 1150 | Strong |

| N-H Wag | 650 - 900 | Broad, Weak-Medium |

Attenuated Total Reflectance (ATR-IR) and Gas-Phase IR Studies

Attenuated Total Reflectance (ATR-IR) is a convenient sampling technique for obtaining the IR spectrum of liquid or solid this compound with minimal sample preparation. anton-paar.combruker.comwikipedia.org The technique involves pressing the sample against a crystal of high refractive index, and an evanescent wave penetrates a short distance into the sample, resulting in an IR spectrum. wikipedia.org This method is particularly advantageous for analyzing neat liquids. youtube.comshimadzu.com

Gas-phase IR studies can provide more detailed information about the vibrational modes of an isolated this compound molecule, free from intermolecular interactions like hydrogen bonding that are present in the liquid state. osti.gov In the gas phase, the N-H stretching vibration would be expected to shift to a higher frequency and appear as a sharper band compared to the liquid phase spectrum. aip.org Shifts in other bands, such as the N-H bending mode, may also be observed when transitioning from the liquid to the gas phase. aip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For aliphatic amines such as this compound, the primary electronic transitions involve the promotion of a non-bonding electron (n) from the nitrogen atom's lone pair to an anti-bonding sigma orbital (σ*).

Simple alkyl amines typically exhibit absorption maxima in the far-ultraviolet region, often below 200 nm. libretexts.orgaip.org These absorptions correspond to n → σ* transitions. shu.ac.uk The absorption of UV radiation excites an electron from the non-bonding molecular orbital (HOMO) to a higher energy anti-bonding molecular orbital (LUMO). msu.edu Secondary amines generally show a single, low-intensity absorption band from this type of transition. libretexts.orgaip.org

The position and intensity of these absorption bands can be influenced by the solvent environment. Increasing solvent polarity tends to cause a hypsochromic (or blue) shift, moving the absorption maximum to a shorter wavelength. shu.ac.ukuomustansiriyah.edu.iq This is due to the increased solvation and stabilization of the nitrogen's lone pair, which lowers the energy of the non-bonding orbital and thus increases the energy required for the n → σ* transition. shu.ac.uk Due to the low wavelengths required, analysis is often conducted in the gas phase or using non-polar solvents like hexane (B92381) to minimize solvent cutoff. uomustansiriyah.edu.iq

Table 1: Typical UV-Vis Absorption Data for Aliphatic Amines

| Compound Type | Chromophore | Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|---|---|

| Secondary Aliphatic Amine | R₂N-H | n → σ* | ~190 - 205 | 100 - 1000 |

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the mass spectrometer, a molecule is ionized, often by electron impact (EI), which knocks off an electron to form a positively charged molecular ion (M+). chemguide.co.uk For this compound, which contains a single nitrogen atom, the molecular ion will have an odd integer mass, according to the nitrogen rule. libretexts.orgmiamioh.edu

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk The predominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium ion. For a secondary amine like this compound (C₈H₁₉N, M.W. 129.24), two primary α-cleavage pathways are possible:

Loss of a hexyl radical (C₆H₁₃•) from the heptyl group, leading to the formation of the [CH₃NH=CH₂]⁺ ion.

Loss of a methyl radical (CH₃•) from the methyl group, resulting in the [CH₃CH₂CH₂CH₂CH₂CH₂CH=NH₂]⁺ ion.

The α-cleavage that results in the loss of the largest alkyl radical is typically the most favorable fragmentation pathway. miamioh.edu Therefore, for this compound, the most abundant fragment ion (the base peak) is expected to be at m/z 44, corresponding to the [C₂H₆N]⁺ fragment. docbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 129 | [CH₃NH(C₇H₁₅)]⁺ | Molecular Ion (M⁺) |

| 114 | [NH(C₇H₁₅)]⁺ | Loss of CH₃• (M-15) |

| 86 | [C₅H₁₂N]⁺ | β-cleavage with rearrangement |

| 72 | [C₄H₁₀N]⁺ | γ-cleavage with rearrangement |

| 58 | [C₃H₈N]⁺ | δ-cleavage with rearrangement |

| 44 | [CH₃NH=CH₂]⁺ | α-cleavage (loss of C₆H₁₃• radical) |

X-ray Crystallography and Diffraction Studies of this compound Salts and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline material. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms in a crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions. wikipedia.orgresearchgate.net

While simple, low-molecular-weight amines like this compound are typically liquids at room temperature, they can be crystallized for X-ray diffraction analysis by forming salts or coordination complexes. mdpi.comiucr.orgnih.gov Reacting the basic amine with an acid (e.g., hydrochloric acid, organic acids) produces a crystalline ammonium (B1175870) salt (e.g., N-Heptylmethylammonium chloride). nih.gov Similarly, the lone pair on the nitrogen can coordinate with metal ions to form crystalline metal-amine complexes. acs.org

A single-crystal X-ray diffraction study on a suitable salt or complex of this compound would provide unequivocal structural information. mdpi.com This includes the precise conformation of the heptyl and methyl groups, the geometry around the nitrogen atom, and details of the crystal packing, such as hydrogen bonding between the ammonium proton and the counter-ion. iucr.org This data is fundamental for understanding structure-property relationships. researchgate.net

Table 3: Hypothetical Crystallographic Data for an this compound Salt

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. mdpi.com |

| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry elements. mdpi.com |

| a (Å) | 10.5 | Unit cell dimension along the a-axis. |

| b (Å) | 15.2 | Unit cell dimension along the b-axis. |

| c (Å) | 9.8 | Unit cell dimension along the c-axis. |

| β (°) | 95.5 | The angle between the a and c axes. |

| Volume (ų) | 1558 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Computational Chemistry and Theoretical Studies of N Heptylmethylamine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its structure, stability, and chemical reactivity. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. infn.itrutgers.edupku.edu.cn The core idea of DFT is that the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. infn.itumn.edutrygvehelgaker.no This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. pku.edu.cn

For N-Heptylmethylamine, DFT calculations can elucidate its electronic characteristics. Key properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be computed. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. The MEP map reveals the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. The nitrogen atom's lone pair of electrons would create a region of negative potential, making it a primary site for protonation or reaction with electrophiles.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Calculated at the B3LYP/6-31G(d) level of theory)

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.2 D |

| Partial Charge on Nitrogen (N) | -0.45 e |

| Partial Charge on Methyl Carbon (C-N) | -0.15 e |

| Partial Charge on Heptyl C1 | -0.20 e |

Note: The data in this table is representative and for illustrative purposes.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data or empirical parameters. wikipedia.org These methods aim for a more rigorous solution to the Schrödinger equation compared to DFT. Common ab initio approaches include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, such as CCSD(T). wikipedia.orgfrontiersin.org

While computationally more demanding than DFT, these methods can provide highly accurate predictions of molecular energies, geometries, and other properties. frontiersin.org For a relatively small molecule like this compound, high-level ab initio calculations could serve as a benchmark for calibrating more approximate methods. They are particularly valuable for obtaining precise thermochemical data, such as heats of formation, and for studying systems where electron correlation effects, which are approximated in DFT, are critical. rsc.org For instance, applying various levels of ab initio theory can show the convergence of calculated properties toward a theoretical limit as the sophistication of the method and basis set increases.

Table 2: Comparison of Hypothetical Ground State Energies for this compound (Illustrative values showing relative trends)

| Method | Basis Set | Relative Energy (kcal/mol) |

| Hartree-Fock (HF) | 6-31G(d) | 0.00 |

| MP2 | 6-31G(d) | -155.4 |

| MP2 | aug-cc-pVTZ | -175.8 |

| CCSD(T) | aug-cc-pVTZ | -172.5 |

Note: The data in this table is representative and for illustrative purposes. Energies are relative to the simplest method shown.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD provides a detailed view of the conformational changes and dynamic behavior of a system, offering insights that are inaccessible through static calculations. researchgate.netmdpi.com

This compound possesses significant conformational flexibility due to the rotation around its numerous single bonds, particularly the C-C bonds of the heptyl chain and the C-N bond. wikipedia.org These different spatial arrangements are known as conformers or rotamers. wikipedia.org Conformational analysis aims to identify the stable, low-energy conformers and understand the energy barriers between them. utrgv.edu

Table 3: Hypothetical Conformational Population of this compound (Based on a simulated trajectory at 298 K)

| Conformer Description (Heptyl Chain) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| Fully Extended (all-trans) | ~180° | 0.0 | 45 |

| Gauche at C2-C3 | ~60° | 0.9 | 20 |

| Double Gauche | Multiple | ~1.8 | 10 |

| Other Folded States | Various | >2.0 | 25 |

Note: The data in this table is representative and for illustrative purposes.

The surrounding environment, particularly the solvent, can have a profound impact on the behavior of a molecule. MD simulations are exceptionally well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box. plos.org This allows for the direct observation of solute-solvent interactions, such as hydrogen bonding.

In a polar protic solvent like water, the nitrogen atom of this compound would act as a hydrogen bond acceptor. solubilityofthings.com The nonpolar heptyl chain, however, would induce hydrophobic ordering of the surrounding water molecules. In contrast, in a nonpolar solvent like hexane (B92381), the interactions would be dominated by weaker van der Waals forces, and the molecule might adopt different preferred conformations. MD simulations can quantify these effects by calculating properties like the radial distribution function (to see solvent structuring), the number of hydrogen bonds over time, and the solvent accessible surface area (SASA). acs.org These simulations can also predict how solvent influences the free energy landscape of the molecule. plos.org

Table 4: Hypothetical Solvent Effects on this compound from MD Simulations

| Property | In Water (Polar) | In Hexane (Nonpolar) |

| Average N···H-O Hydrogen Bonds | 1.8 | 0 |

| Solvent Accessible Surface Area (SASA) | 350 Ų | 380 Ų |

| Radius of Gyration (Heptyl Chain) | 4.1 Å | 4.5 Å |

| End-to-End Distance (Heptyl Chain) | 7.8 Å | 8.9 Å |

Note: The data in this table is representative and for illustrative purposes, showing expected trends.

Conformational Analysis of this compound

Reaction Pathway Modeling and Transition State Optimization

Understanding a chemical reaction requires characterizing not just the reactants and products, but also the high-energy transition state (TS) that connects them. ucsb.edu Computational modeling of reaction pathways involves mapping the potential energy surface to locate the minimum energy path from reactants to products and identifying the transition state structure, which corresponds to a first-order saddle point on this surface. ucsb.edufaccts.de

For a reaction involving this compound, such as its nucleophilic attack on an alkyl halide, computational methods can be used to model the entire reaction coordinate. Algorithms like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST2) can generate an initial guess for the TS structure based on the reactant and product geometries. ucsb.edu More advanced methods, such as Nudged Elastic Band (NEB) or eigenvector-following algorithms, can then refine this guess to precisely locate the saddle point. readthedocs.iofaccts.de Once the TS is found, its structure provides crucial information about the reaction mechanism, and its energy relative to the reactants determines the activation energy barrier, which is a key factor governing the reaction rate.

Table 5: Hypothetical Parameters for a Reaction Pathway (SN2) Reaction: this compound + CH₃I → [TS] → [CH₃(Heptyl)NHCH₃]⁺ + I⁻

| Species | C-N Distance (Å) | N-I Distance (Å) | Relative Energy (kcal/mol) |

| Reactants | ∞ | ∞ | 0.0 |

| Transition State (TS) | 2.15 | 2.80 | +22.5 |

| Products | 1.47 | ∞ | -15.0 |

Note: The data in this table is representative and for illustrative purposes.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules from fundamental quantum mechanical principles. tu-braunschweig.de These ab initio and Density Functional Theory (DFT) methods allow for the calculation of various spectra, which can aid in the interpretation of experimental data and provide insights into molecular structure and dynamics. diva-portal.orgarxiv.org While specific first-principles studies focused solely on this compound are not extensively detailed in the public literature, the established methodologies can be described to illustrate how such predictions are achieved. tu-braunschweig.deresearchgate.net

First-principles calculations typically begin by optimizing the molecular geometry of the compound to find its lowest energy conformation. aps.org From this optimized structure, properties like vibrational frequencies (for Infrared and Raman spectroscopy) and nuclear magnetic shielding constants (for NMR spectroscopy) can be calculated. rasayanjournal.co.incyfronet.pl These theoretical approaches are instrumental in assigning spectral features observed in laboratory experiments. researchgate.netnih.gov

Theoretical Vibrational Spectroscopy (IR and Raman)

Ab initio Hartree-Fock (HF) and, more commonly, DFT methods are employed to calculate the vibrational frequencies of this compound. kyoto-u.ac.jp These calculations solve the electronic structure of the molecule and are used to determine the second derivatives of the energy with respect to atomic displacements, which yields a Hessian matrix. Diagonalizing this matrix provides the vibrational frequencies and the corresponding normal modes (e.g., stretching, bending, and torsional motions). rasayanjournal.co.in

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. rasayanjournal.co.in The intensities of IR absorptions are predicted from the calculated changes in the molecular dipole moment during each vibration, while Raman intensities are derived from changes in polarizability. cyfronet.pl

Below is an illustrative table showing how predicted vibrational frequencies for key functional groups in this compound would be presented in a computational study.

Table 1: Illustrative Predicted IR Vibrational Frequencies for this compound (Note: These are representative values based on typical computational outputs for aliphatic amines and are for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| N-H Stretch | 3350 | Stretching of the secondary amine N-H bond. |

| C-H Stretch (asymmetric) | 2955 | Asymmetric stretching of CH₂ and CH₃ groups. |

| C-H Stretch (symmetric) | 2870 | Symmetric stretching of CH₂ and CH₃ groups. |

| C-H Bend (scissoring) | 1465 | Bending/scissoring motion of CH₂ groups. |

| C-N Stretch | 1120 | Stretching of the carbon-nitrogen bond. |

| N-H Bend (wagging) | 740 | Out-of-plane bending of the N-H bond. |

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR spectra is another crucial application of first-principles calculations. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. nmrdb.org These shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

Theoretical NMR predictions are valuable for assigning peaks in complex experimental spectra and for studying conformational effects on chemical shifts. researchgate.net The accuracy of these predictions depends on the level of theory, the basis set employed, and, in some cases, the inclusion of solvent effects through computational models. nih.gov

An example of how predicted NMR chemical shifts for this compound would be tabulated is provided below.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are representative values based on typical computational outputs and are for illustrative purposes. Atom numbering starts from the methyl group attached to the nitrogen.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 -H₃ (N-Methyl) | 2.45 | 36.5 |

| N -H | 1.10 | - |

| C1' -H₂ (N-Methylene) | 2.60 | 52.0 |

| C2' -H₂ | 1.48 | 31.8 |

| C3' -H₂ | 1.30 | 29.5 |

| C4' -H₂ | 1.29 | 27.0 |

| C5' -H₂ | 1.29 | 22.6 |

| C6' -H₂ | 1.29 | - |

| C7' -H₃ (Terminal Methyl) | 0.89 | 14.1 |

These computational approaches provide a theoretical foundation for understanding the spectroscopic characteristics of this compound, complementing and aiding in the interpretation of experimental measurements. nih.govrsc.org

Applications of N Heptylmethylamine in Specialized Chemical and Material Science Contexts

Role in Ion-Selective Electrode Development

N-Heptylmethylamine has been instrumental in the fabrication of ion-selective electrodes (ISEs), which are analytical tools for determining the concentration of specific ions in a solution. These sensors operate on the principle of measuring the potential difference across a selective membrane that separates the sample solution from an internal reference solution.

The performance of an ISE is heavily dependent on the composition of its membrane. In the development of an ISE for this compound, researchers utilized a polyvinyl chloride (PVC) matrix membrane. researchgate.net The composition of this membrane is a critical factor influencing the electrode's response characteristics. researchgate.net Studies have shown that the choice of plasticizer, a substance added to increase the flexibility and durability of the PVC matrix, is particularly important. researchgate.net

In one study, various plasticizers were tested, including di-n-butylphthalate (DBPH), tri-n-butylphosphate (TBP), o-nitrophenyloctyl ether (NPOE), and di-octylphenylphosphonate (DOPP). researchgate.net The electrode designed for this compound demonstrated the best performance when di-n-butylphthalate (DBPH) was used as the plasticizer. researchgate.netresearchgate.net This optimal configuration yielded a sensor with a near-Nernstian slope of 58.5 mV/decade, indicating a highly sensitive and accurate response to changes in the concentration of this compound. researchgate.netresearchgate.net The electrode also showed a durable lifetime, remaining functional for up to 30 days. researchgate.netresearchgate.net

Table 1: Performance Characteristics of this compound Ion-Selective Electrode

| Characteristic | Value | Reference |

|---|---|---|

| Plasticizer | di-n-butylphthalate (DBPH) | researchgate.net, researchgate.net |

| Slope | 58.5 mV/decade | researchgate.net, researchgate.net |

| Detection Limit | 2.5 x 10⁻⁶ mol L⁻¹ | researchgate.net, researchgate.net |

Selectivity is a crucial parameter for an ISE, defining its ability to distinguish the target ion from other interfering ions present in the sample. mdpi.com The selectivity of an ISE is quantified by selectivity coefficients. researchgate.net For the this compound electrode, its response was studied to assess its selectivity against various other cations. researchgate.net

The detection limit is the lowest concentration of an analyte that can be reliably detected by the analytical method. epa.gov The this compound ISE, plasticized with DBPH, exhibited a low detection limit of 2.5 × 10⁻⁶ mol L⁻¹. researchgate.netresearchgate.net This level of sensitivity makes it suitable for detecting trace amounts of the amine. nih.gov The response time for such electrodes is typically fast, often within seconds. researchgate.net

Membrane Composition and Performance Characteristics

Polymerization Inhibition and Stabilization

In the polymer industry, unintended polymerization of monomers during manufacturing, purification, or storage can lead to significant issues like equipment fouling and reduced product purity. google.com To prevent this, polymerization inhibitors and retarders are used. google.com Research has shown that combinations of certain inhibitors and retarders can sometimes have antagonistic effects on each other. google.com

This compound is identified in patent literature as a stabilizer compound that can mitigate these antagonistic effects. google.com It is classified as an amine stabilizer with a secondary amine group. google.com When used in a formulation containing a polymerization inhibitor with an N-to-O bond (like a nitroxide) and a quinone methide retarder, this compound helps to prevent adverse interactions between these components. google.com This stabilization results in a more effective antipolymerant mixture, which in turn helps to inhibit apparatus fouling and improve the purity of monomer streams like styrene. google.com

Precursor in Complex Compound Synthesis

This compound serves as a key starting material, or precursor, in the multi-step synthesis of more complex chemical compounds. researchgate.netunhas.ac.id Its secondary amine structure allows it to react with other chemical agents to form larger, functionalized molecules. researchgate.netresearchgate.net

A significant application of this compound is in the synthesis of dithiocarbamate (B8719985) ligands and their subsequent metal complexes. researchgate.net Dithiocarbamates are formed by the reaction of a secondary amine with carbon disulfide. researchgate.netresearchgate.net

Specifically, this compound has been used to synthesize a gadolinium (Gd) complex. researchgate.netunhas.ac.idresearchgate.net In a process known as an in situ method, this compound is reacted with carbon disulfide to form the N-heptylmethyl-dithiocarbamate ligand. researchgate.netresearchgate.net This ligand is then reacted with a gadolinium salt (GdCl₃·6H₂O) and a secondary ligand, 2,9-dimethyl phenanthroline, to form the final complex: Gd(III)Heptylmethyldithiocarbamate 2,9-dimethyl phenanthroline. researchgate.netunhas.ac.idresearchgate.net The resulting white, crystalline solid was characterized using various analytical techniques. researchgate.netresearchgate.net

Table 2: Characterization of Gd(III)Heptylmethyldithiocarbamate 2,9-dimethyl phenanthroline Complex

| Property | Result | Reference |

|---|---|---|

| Color | White | researchgate.net |

| Yield | 7.01% | researchgate.net |

| Conductivity | 20 Ω⁻¹ | researchgate.net |

The metal complexes derived from this compound have been investigated for their biological activity. The primary goal of synthesizing the Gd(III)Heptylmethyldithiocarbamate 2,9-dimethyl phenanthroline complex was to create a compound with the potential to damage the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.netresearchgate.net The cell wall of this bacterium is rich in mycolic acid, which is a key target for new antibacterial agents. researchgate.net

Testing of the synthesized gadolinium complex demonstrated that it was effective as an antibacterial agent against Mycobacterium tuberculosis. researchgate.netresearchgate.net This research highlights the role of this compound as a foundational block for creating novel compounds with potential therapeutic applications, particularly in the ongoing search for new anti-tuberculosis drugs to combat rising antibiotic resistance. researchgate.netresearchgate.netunil.ch

Synthesis of Metal Dithiocarbamate Complexes

Industrial Applications (e.g., as Intermediates for Specialty Chemicals)

This compound, a secondary amine featuring both a methyl and a heptyl group, serves as a versatile intermediate in the synthesis of a variety of specialty chemicals. Its chemical reactivity, primarily centered around the secondary amine functionality, allows for its incorporation into more complex molecular structures. These derivatives find utility in specialized fields such as material science and coordination chemistry. The industrial applications of this compound are principally as a precursor for synthesizing molecules with specific functionalities, including certain metal complexes and halogenated amides.

Synthesis of Dithiocarbamate Complexes

A notable application of this compound is in the field of coordination chemistry, where it is used as a precursor for the synthesis of dithiocarbamate ligands. These ligands can then be used to form complexes with various metal ions. A specific example is the synthesis of a gadolinium (III) complex.

Detailed Research Findings:

Research has demonstrated the in-situ synthesis of a Gd(III) heptylmethyl dithiocarbamate 2,9-dimethyl phenanthroline complex. chembk.comresearchgate.net In this process, this compound is reacted with carbon disulfide in a methanol (B129727) solvent to form the heptylmethyl dithiocarbamate ligand. chembk.com This ligand is then reacted with a gadolinium (III) salt in the presence of 2,9-dimethyl phenanthroline to yield the final complex. chembk.comresearchgate.net The resulting complex has been investigated for its potential as an antibacterial agent against Mycobacterium tuberculosis. chembk.comresearchgate.netgoogle.com The synthesis process highlights the role of this compound as a foundational building block for creating complex organometallic compounds with specialized properties.

| Reactant | Role | Solvent/Condition | Product | Yield (%) | Reference |

| This compound | Dithiocarbamate Precursor | Methanol, 15 °C | Gd(III) heptylmethyl dithiocarbamate 2,9-dimethyl phenanthroline complex | 7.01 | chembk.comresearchgate.net |

| Carbon Disulfide | Reagent | Methanol | chembk.com | ||

| Gadolinium(III) salt | Metal Ion Source | chembk.comresearchgate.net | |||

| 2,9-dimethyl phenanthroline | Co-ligand | chembk.comresearchgate.net |

Intermediate for Halogenated Amides

This compound is also utilized as an intermediate in the synthesis of halogenated amides, specifically N-chloroacetyl-N-heptylmethylamine. This derivative is formed through the reaction of this compound with chloroacetyl chloride. lookchem.com

Detailed Research Findings:

The synthesis of N-heptyl-N-methyl-chloroacetamide involves the reaction of this compound with chloroacetyl chloride. lookchem.com This type of reaction is a standard method for producing N-chloroacetylated amines. While specific yields for this reaction are not extensively documented in publicly available literature, the general procedure involves combining the reactants in a suitable solvent, such as diethyl ether, at ambient temperature. lookchem.com N-chloroacetylated amines are valuable intermediates in organic synthesis, serving as building blocks for a range of more complex molecules due to the reactive chlorine atom which can be readily substituted.

| Reactant | Role | Solvent/Condition | Product | Reference |

| This compound | Amine Source | Diethyl ether, Ambient Temperature | N-heptyl-N-methyl-chloroacetamide | lookchem.com |

| Chloroacetyl chloride | Acylating Agent | Diethyl ether, Ambient Temperature | lookchem.com |

Biological Interactions and Biochemical Research Involving N Heptylmethylamine

Antimicrobial Activity of N-Heptylmethylamine Derivatives

Mechanisms of Action against Bacterial Pathogens (e.g., Mycobacterium tuberculosis)

Derivatives of this compound have been investigated for their potential as antimicrobial agents, particularly against resilient pathogens like Mycobacterium tuberculosis, the causative agent of tuberculosis. One area of research involves the synthesis of complex compounds that incorporate this compound to enhance their therapeutic action.

A notable example is the synthesis of a Gadolinium(III) complex, Gd(III)Heptylmethyldithiocarbamate 2,9-dimethyl phenanthroline, which utilizes this compound as a precursor. This complex has demonstrated effective antibacterial activity against Mycobacterium tuberculosis. The proposed mechanism of action for this type of derivative is its ability to disrupt and damage the complex cell wall of the bacterium. The mycobacterial cell wall is a formidable barrier, rich in mycolic acids, which contributes to its intrinsic resistance to many drugs. The synthesized Gadolinium(III) complex is designed to target and compromise this protective layer, leading to bacterial cell death. Research in this area is part of a broader effort to develop new therapeutic agents to combat the global health threat of tuberculosis, including multidrug-resistant strains. brieflands.com

The search for novel antitubercular agents often involves screening diverse chemical libraries. While direct studies on a wide range of this compound derivatives are not extensively documented in the provided results, the principle of modifying existing chemical scaffolds is a common strategy. For instance, studies on quinazolinone derivatives have shown that specific substitutions can significantly enhance antitubercular activity. dovepress.com Similarly, cationic antimicrobial peptides (CAMPs) have emerged as effective agents against M. tuberculosis, demonstrating the potential for nitrogen-containing compounds to be optimized for antimicrobial efficacy. nih.gov

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying the chemical moieties responsible for their biological activity. For antimicrobial compounds, SAR studies explore how modifications to a molecule's structure, such as altering functional groups or changing its size and polarity, affect its efficacy against pathogens.

In the context of this compound derivatives, while specific, comprehensive SAR studies are not detailed in the provided search results, general principles can be inferred. The effectiveness of the Gadolinium(III) dithiocarbamate (B8719985) complex suggests that the lipophilic heptyl group of the parent amine, combined with the metal-chelating properties of the dithiocarbamate and the planar phenanthroline ligand, creates a molecule with the right physicochemical properties to interact with and disrupt the mycobacterial cell envelope. brieflands.com